molecular formula C13H18N4S B5630132 5,7-dimethyl-N-[3-(methylthio)propyl]pyrido[2,3-d]pyrimidin-4-amine

5,7-dimethyl-N-[3-(methylthio)propyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No. B5630132
M. Wt: 262.38 g/mol
InChI Key: RHFRALZBZQWVHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4-amines typically involves cyclization reactions, starting from substituted cyanopyridine derivatives. For instance, a series of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido[2,3-d]pyrimidin-4-amines were synthesized by reacting substituted cyanopyridine derivatives with formamide, formic acid, and dimethyl formamide under reflux conditions, characterized by IR, 1H NMR, and mass spectral data (Maheswaran et al., 2012). Similarly, the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4-phenylthiosemicarbazide in the presence of Ni(NO3)2 led to the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, demonstrating the diversity in synthetic approaches for this class of compounds (Repich et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-4-amines and related compounds has been elucidated through various analytical techniques, including X-ray diffraction. The crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, a related inhibitor of CLK1 and DYRK1A kinases, was established by single-crystal X-ray diffraction, showing an orthorhombic crystal system (Guillon et al., 2013).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidin-4-amines undergo various chemical reactions, including cyclization, alkylation, and amination, leading to a wide range of derivatives with diverse biological activities. For example, the synthesis of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with substituent amino groups in the 7 position demonstrated significant activity as 5-HT6 receptor antagonists, highlighting the potential for pharmacological applications (Ivachtchenko et al., 2013).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidin-4-amines, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are often influenced by the compound's specific molecular structure and substituents. For instance, the planarity of the pyrido[2,3-d]pyrimidine system and its orthogonal relationship with substituent groups can affect its solubility and interaction with biological targets (Nukui et al., 2009).

Future Directions

The future directions for research on pyrido[2,3-d]pyrimidines could involve the development of new synthetic methods, exploration of their biological activities, and their potential use in drug discovery .

properties

IUPAC Name

5,7-dimethyl-N-(3-methylsulfanylpropyl)pyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-9-7-10(2)17-13-11(9)12(15-8-16-13)14-5-4-6-18-3/h7-8H,4-6H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFRALZBZQWVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NC=N2)NCCCSC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl-N-[3-(methylthio)propyl]pyrido[2,3-d]pyrimidin-4-amine

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